molecular formula C16H16O4 B6405569 2-(2,5-Dimethoxyphenyl)-5-methylbenzoic acid CAS No. 1261912-93-9

2-(2,5-Dimethoxyphenyl)-5-methylbenzoic acid

Cat. No.: B6405569
CAS No.: 1261912-93-9
M. Wt: 272.29 g/mol
InChI Key: UEAUONKFRQWTRJ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-5-methylbenzoic acid is an organic compound characterized by the presence of two methoxy groups and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)-5-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Quinones, oxidized aromatic compounds.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-5-methylbenzoic acid involves its interaction with various molecular targets. The methoxy groups and the carboxylic acid moiety play crucial roles in its binding to enzymes and receptors, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

  • 2,5-Dimethoxybenzoic acid
  • 2,5-Dimethoxyphenylacetic acid
  • 2,5-Dimethoxyphenethylamine

Comparison: 2-(2,5-Dimethoxyphenyl)-5-methylbenzoic acid is unique due to the presence of both methoxy groups and a methyl group on the benzoic acid core. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-4-6-12(14(8-10)16(17)18)13-9-11(19-2)5-7-15(13)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAUONKFRQWTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690816
Record name 2',5'-Dimethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-93-9
Record name 2',5'-Dimethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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